molecular formula C5H9N3S B8481545 2-(3-Methyl-[1,2,4]thiadiazol-5-yl)-ethylamine

2-(3-Methyl-[1,2,4]thiadiazol-5-yl)-ethylamine

Cat. No. B8481545
M. Wt: 143.21 g/mol
InChI Key: YIXJXHOQJDFBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902375B2

Procedure details

Hydroxylamine-O-sulfonic acid (0.68 g, 6.0 mmol) in methanol (5 ml) is added to a stirred solution of [2-(1-Dimethylamino-ethylidenethiocarbamoyl)-ethyl]-carbamic acid tert-butyl ester (1.43 g, 5.0 mmol) and pyridine (0.83 ml, 10 mmol) in ethanol (25 ml). After stirring the reaction for 18 hours at room temperature the solvent is removed in vacuo and the residue is partitioned between water and DCM. The organic extract is separated, dried (MgSO4), and the solvent is removed to give a colourless oil which is dissolved in ethanol (20 ml). Aqueous HCl (2M, 10 ml) is added and the mixture is heated at reflux for 1 hour. After cooling to room temperature the solvent is removed. The product is dissolved in aqueous NaHCO3 and the free base is extracted with ethyl acetate. The organic extract is dried (MgSO4) and the solvent removed to give the titled compound.
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
[2-(1-Dimethylamino-ethylidenethiocarbamoyl)-ethyl]-carbamic acid tert-butyl ester
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NOS(O)(=O)=O.C(OC(=O)[NH:13][CH2:14][CH2:15][C:16](=[S:23])[N:17]=[C:18]([N:20](C)C)[CH3:19])(C)(C)C.N1C=CC=CC=1.Cl>CO.C(O)C>[CH3:19][C:18]1[N:17]=[C:16]([CH2:15][CH2:14][NH2:13])[S:23][N:20]=1

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
[2-(1-Dimethylamino-ethylidenethiocarbamoyl)-ethyl]-carbamic acid tert-butyl ester
Quantity
1.43 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(N=C(C)N(C)C)=S)=O
Name
Quantity
0.83 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 18 hours at room temperature the solvent
Duration
18 h
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and DCM
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to give a colourless oil which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is removed
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the free base is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
CC1=NSC(=N1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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